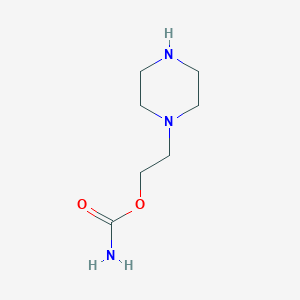
2-(Piperazin-1-YL)ethyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)ethyl carbamate is a chemical compound with the empirical formula C11H23N3O2 and a molecular weight of 229.32 g/mol . It is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) . This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group, making it a basic building block for creating protein degrader libraries .
Preparation Methods
The synthesis of 2-(Piperazin-1-yl)ethyl carbamate involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of reductive amination and peptide coupling reactions .
Chemical Reactions Analysis
2-(Piperazin-1-yl)ethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the piperazine ring.
Common reagents used in these reactions include sulfonium salts, reducing agents like sodium borohydride, and various nucleophiles . Major products formed from these reactions include substituted piperazines and carbamates .
Scientific Research Applications
2-(Piperazin-1-yl)ethyl carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)ethyl carbamate involves its role as a cereblon ligand. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating the formation of PROTACs . These PROTACs target specific proteins for degradation by the ubiquitin-proteasome system, leading to the selective removal of disease-causing proteins .
Comparison with Similar Compounds
2-(Piperazin-1-yl)ethyl carbamate can be compared with other similar compounds, such as:
1,1-Dimethylethyl N-[2-(1-piperazinyl)ethyl]carbamate: Similar in structure but with different substituents.
tert-Butyl N-(2-(piperazin-1-yl)ethyl)carbamate: Another variant with a tert-butyl group.
1-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazine: A related compound used in similar applications.
These compounds share similar chemical properties and applications but differ in their specific substituents and functional groups, which can affect their reactivity and use in various applications .
Properties
CAS No. |
676341-84-7 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-piperazin-1-ylethyl carbamate |
InChI |
InChI=1S/C7H15N3O2/c8-7(11)12-6-5-10-3-1-9-2-4-10/h9H,1-6H2,(H2,8,11) |
InChI Key |
NGNDPPKOSPLDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
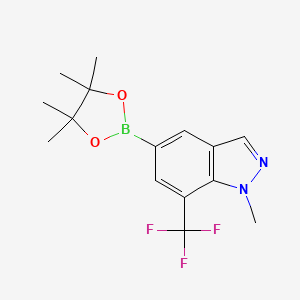
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
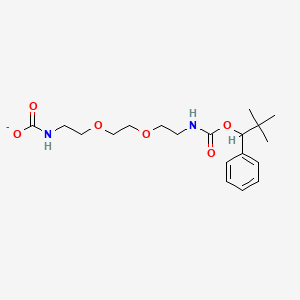
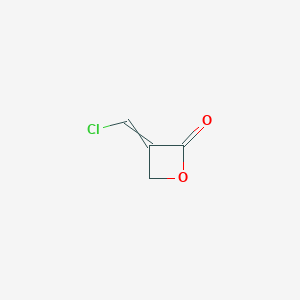
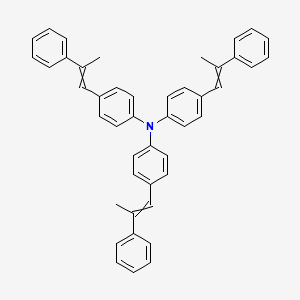

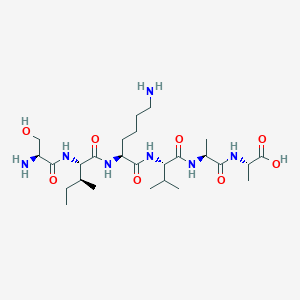

![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
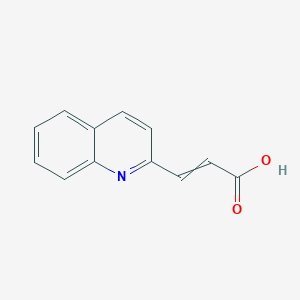
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
